molecular formula C18H27N3O4 B5631396 9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5631396
M. Wt: 349.4 g/mol
InChI Key: MSRAWPZOBCPIDT-UHFFFAOYSA-N
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Description

The compound belongs to the broader family of diazaspiro[5.5]undecane derivatives, which have been investigated for their potential pharmaceutical applications and chemical properties. Due to the complexity and specificity of the compound's nomenclature, direct studies on this exact molecule may be limited, but insights can be drawn from research on structurally related compounds.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves strategies like Michael addition reactions or condensation reactions, offering a pathway to introduce various substituents and achieve complex molecular architecture. For example, a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, showcasing the adaptability of synthetic routes to incorporate different functional groups (Yang et al., 2008).

Molecular Structure Analysis

Diazaspiro[5.5]undecane derivatives exhibit a range of molecular structures, depending on the substituents and functional groups introduced during synthesis. Crystallographic studies have revealed that these compounds can adopt specific conformations, influenced by their spirocyclic nature and the steric demands of substituents. The crystal structure analysis of related compounds has shown that they often form stable crystalline structures with defined geometric parameters (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical behavior of diazaspiro[5.5]undecane derivatives is significantly influenced by their functional groups. These compounds participate in various chemical reactions, such as Michael additions or condensation reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. The presence of functional groups like oxazolyl carbonyl and methoxyethyl in the compound of interest suggests reactivity that could be exploited for further chemical transformations.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are crucial for their potential application in pharmaceuticals. These properties are determined by the compound's molecular structure and can influence its behavior in biological systems. Studies on similar compounds have provided insights into how structural variations affect these properties (Zhang et al., 2017).

properties

IUPAC Name

9-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-13-16(25-14(2)19-13)17(23)20-8-6-18(7-9-20)5-4-15(22)21(12-18)10-11-24-3/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRAWPZOBCPIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N2CCC3(CCC(=O)N(C3)CCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,4-Dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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